4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Overview
Description
4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom of the sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The sulfonamide group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include lactones and other oxygenated derivatives.
Reduction Reactions: Products include amines and other reduced nitrogen compounds.
Scientific Research Applications
4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase IX.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
- 4-bromo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
Comparison
4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of the tetrahydrofuran-2-ylmethyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
4-Bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a bromobenzene moiety linked to a tetrahydrofuran group through a sulfonamide functional group. Its structural characteristics suggest potential interactions with various biological targets, particularly enzymes involved in metabolic pathways.
Enzyme Inhibition
This compound is known to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which play critical roles in maintaining pH balance and facilitating ion transport in cells. The inhibition of CA IX has been particularly noted, which is relevant in cancer biology as CA IX is often overexpressed in tumors.
- Inhibition Mechanism : The compound binds to the zinc ion at the active site of carbonic anhydrases, disrupting their catalytic function. This leads to alterations in cellular pH and ion homeostasis, potentially affecting cell proliferation and survival.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds exhibit favorable absorption and distribution characteristics. The interaction with serum proteins such as human serum albumin (HSA) can influence its bioavailability and therapeutic efficacy.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer cells.
- Case Study Findings :
- Cell Proliferation Inhibition : The compound has been reported to inhibit the growth of MDA-MB-231 cells with an IC50 value in the micromolar range.
- Apoptosis Induction : Treatment with this compound resulted in increased levels of apoptotic markers, indicating its potential as an apoptosis-inducing agent.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MDA-MB-231 | 1.52 - 6.31 | Inhibition of CA IX |
HCT116 (Colorectal) | 2.5 - 5.0 | Induction of apoptosis |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives:
Compound | Target Enzyme | IC50 (μM) | Notes |
---|---|---|---|
4-Bromo-N-(tetrahydrofuran-2-ylmethyl) | CA IX | 1.52 - 6.31 | Significant anticancer activity |
N-(2-methylpropyl)benzenesulfonamide | CA IX | 10.93 - 25.06 | Less selective for CA IX over CA II |
Sulfamethazine | Bacterial enzymes | Variable | Used primarily for antibacterial purposes |
Toxicity and Safety Profile
While initial studies suggest that this compound does not exhibit mutagenicity, potential hepatotoxicity has been observed. Further studies are necessary to fully elucidate its safety profile.
Properties
IUPAC Name |
4-bromo-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEFCHPNELQKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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